Azetidin-3-ylmethanol benzensulfonic acid
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Overview
Description
Azetidin-3-ylmethanol benzensulfonic acid: is a compound with the molecular formula C6H6O3S.C4H9NO . It is a combination of azetidin-3-ylmethanol and benzenesulfonic acid, forming a salt. This compound is known for its stability and solubility in water and organic solvents . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azetidin-3-ylmethanol involves the reaction of azetidine with formaldehyde under acidic conditions . The resulting product is then reacted with benzenesulfonic acid to form azetidin-3-ylmethanol;benzenesulfonic acid . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Industrial Production Methods
In industrial settings, the production of azetidin-3-ylmethanol;benzenesulfonic acid is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves:
Mixing: Azetidine and formaldehyde are mixed in a reactor.
Reaction: The mixture is heated and stirred under controlled conditions.
Purification: The product is purified using crystallization or distillation.
Final Reaction: The purified azetidin-3-ylmethanol is reacted with benzenesulfonic acid to form the final product.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-ylmethanol benzensulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form azetidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of azetidin-3-one or azetidin-3-aldehyde.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of azetidin-3-yl halides or other substituted derivatives.
Scientific Research Applications
Azetidin-3-ylmethanol benzensulfonic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of azetidin-3-ylmethanol;benzenesulfonic acid involves its interaction with specific molecular targets and pathways . The hydroxyl group of azetidin-3-ylmethanol can form hydrogen bonds with biological molecules, affecting their structure and function. The benzenesulfonic acid moiety can enhance the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ylmethanol: Similar structure but lacks the benzenesulfonic acid moiety.
Benzenesulfonic acid: Similar structure but lacks the azetidin-3-ylmethanol moiety.
Azetidine derivatives: Compounds with variations in the azetidine ring or substituents.
Uniqueness
Azetidin-3-ylmethanol benzensulfonic acid is unique due to its combination of azetidin-3-ylmethanol and benzenesulfonic acid, which imparts distinct chemical and physical properties . This combination enhances its solubility, stability, and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
azetidin-3-ylmethanol;benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.C4H9NO/c7-10(8,9)6-4-2-1-3-5-6;6-3-4-1-5-2-4/h1-5H,(H,7,8,9);4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBQRYOKMEIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CO.C1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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